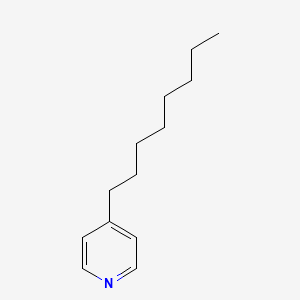

4-Octylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

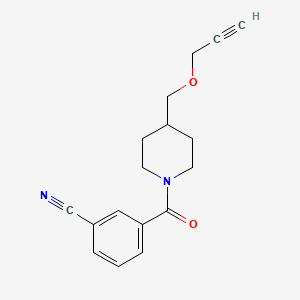

While specific synthesis methods for 4-Octylpyridine were not found, pyridine derivatives like 1,4-Dihydropyridine have been synthesized using multi-component one-pot and green synthetic methodologies . These methods often involve the construction of the pyridine ring with structural and functional modifications .Molecular Structure Analysis

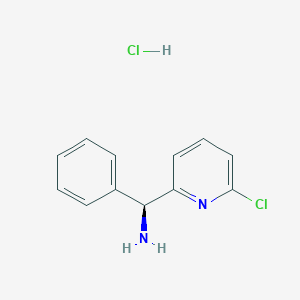

The molecular structure of this compound consists of a pyridine ring with an octyl group attached at the 4-position . The compound has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 7 freely rotating bonds .Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 282.3±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 61.7±0.3 cm3, and it has a polar surface area of 13 Å2 .Applications De Recherche Scientifique

1. Vision Improvement in Multiple Sclerosis

- Study Overview : A study conducted by Horton et al. (2013) explored the effects of 4-aminopyridine (4-AP) in patients with optic neuropathy due to multiple sclerosis. They found that 4-AP led to improvements in visual acuity and faster P100 latencies, indicating potential benefits for vision improvement in this patient group (Horton et al., 2013).

2. Metal Ion Extraction in Supercritical CO2

- Study Overview : Chang et al. (2008) investigated new CO2-soluble, 4-aminopyridine derivatives for use as chelating agents. These derivatives demonstrated high solubility in supercritical CO2 and efficiency in extracting various metal ions. This research indicates the potential of 4-aminopyridine derivatives in industrial metal extraction processes (Chang et al., 2008).

3. Conformational Switching in Terpyridines

- Study Overview : Rocco et al. (2020) reported on the preparation and characterization of certain terpyridine compounds, revealing a conformational switch associated with changes in van der Waals interactions. This research contributes to the understanding of molecular interactions and could inform the design of new materials and chemicals (Rocco et al., 2020).

4. Spinal Cord Injury Treatment in Dogs

- Study Overview : A study by Lim et al. (2014) investigated the effects of 4-aminopyridine and its derivative in dogs with chronic spinal cord injury. Their findings suggest that these compounds significantly improved supported stepping ability in dogs, pointing to potential applications in spinal cord injury treatment (Lim et al., 2014).

5. Multifunctional Chromic Materials

- Study Overview : Papadakis (2019) reviewed the use of mono- and di-quaternized 4,4′-bipyridine derivatives in various applications, emphasizing their redox activity and electrochromic aptitude. These materials have potential applications in sensors, data storage, and display devices (Papadakis, 2019).

6. Tuning Electronic Structure in Fe(II) Polypyridines

- Study Overview : Bowman et al. (2015) conducted a computational study on Fe(II) polypyridines, important in molecular electronic switches and solar cells. They explored how modifications in ligand scaffolds and donor atoms affect the electronic structure, providing insights for the design of more efficient materials (Bowman et al., 2015).

7. Adsorption in Dye-Sensitized Solar Cells

- Study Overview : Xiong et al. (2008) examined the adsorption of 4-tert-Butylpyridine on TiO2 surfaces in dye-sensitized solar cells. They proposed a mechanism for compressed recombination, enhancing the understanding of solar cell efficiencies (Xiong et al., 2008).

8. Push Effect Strategy in Oxygen Reduction

- Study Overview : Yan et al. (2022) innovatively combined the "push effect" strategy with "triple-phase-boundary" engineering in iron porphyrin-based metal-organic frameworks. This approach led to enhanced selectivity and activity for oxygen reduction, with potential implications in energy conversion technologies (Yan et al., 2022).

Safety and Hazards

Propriétés

IUPAC Name |

4-octylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-2-3-4-5-6-7-8-13-9-11-14-12-10-13/h9-12H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVGJECZAOTXGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=NC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40089-91-6 |

Source

|

| Record name | Octylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040089916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2505626.png)

![2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2505627.png)

![[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2505630.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2505633.png)

![2-(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethane-1-sulfonyl fluoride](/img/structure/B2505634.png)

![Tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2505637.png)

![Methyl 2-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]phenoxy}propanoate](/img/structure/B2505639.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2505641.png)

![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2505646.png)